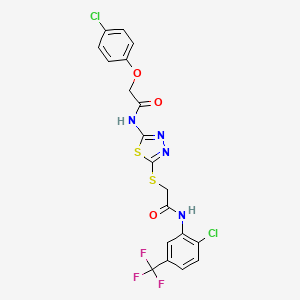

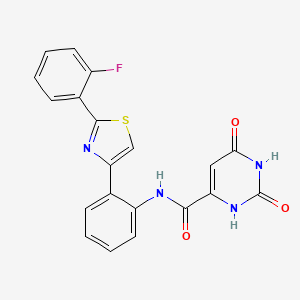

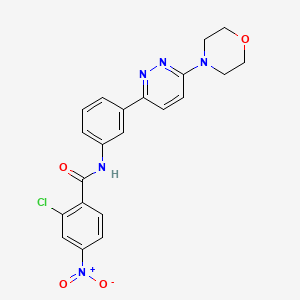

Methyl 2-(2-phenylacetamido)thiophene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 2-(2-phenylacetamido)thiophene-3-carboxylate” is a chemical compound that has been used in various scientific research. It is a derivative of thiophene, a five-membered heterocyclic compound with one sulfur atom . This compound has been used in the synthesis of a new A-b-D-b-A-type n-type small molecule, IDT-3MT, which was used in the performance of non-fullerene polymer solar cells .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . In the case of IDT-3MT, it was synthesized bearing a weak acceptor thiophene-3-carboxylate bridge (3MT = b) between indacenodithiophene as a donating core and 2- (3- oxo -2,3-dihydroinden-1-ylidene)-malononitrile as the accepting end groups .Chemical Reactions Analysis

Thiophene derivatives are known to undergo various chemical reactions. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .科学的研究の応用

Synthetic Methodologies and Chemical Properties

- Novel Synthetic Pathways : Research has been conducted on the synthesis of complex chemical structures, such as thieno[2,3-c]quinolines, through processes involving Methyl 2-(2-phenylacetamido)thiophene-3-carboxylate or related compounds. These pathways highlight the utility of the compound in constructing pharmacologically relevant structures, including chloroquine analogues and pyronaridine derivatives, showcasing its versatility in synthetic chemistry (Görlitzer et al., 2004).

- Microbial Metabolism : Investigations into the microbial metabolism of thiophene derivatives offer insights into biodegradation processes, with studies detailing the utilization of thiophene-2-carboxylate by specific organisms. This research sheds light on the ecological impact and potential bioremediation applications of thiophene-based compounds (Cripps, 1973).

Pharmacological Applications

- Antibacterial Activity : The synthesis of racemic 7-(phenylacetamido)-1-dethia-3-aza-1-carba-2-oxacephem from related compounds demonstrates significant antibacterial activity against various pathogenic microorganisms, indicating the potential of Methyl 2-(2-phenylacetamido)thiophene-3-carboxylate derivatives in developing new antimicrobial agents (Hakimelahi et al., 2003).

- Antifungal and Antimicrobial Agents : Synthesis of thiophene-based compounds, including derivatives of Methyl 2-(2-phenylacetamido)thiophene-3-carboxylate, has been explored for their potent anti-inflammatory and antimicrobial activities. These studies provide a foundation for the development of new therapeutic agents targeting various inflammatory and microbial infections (Radwan et al., 2009).

Molecular Docking and SAR Studies

- Enzyme Inhibition : Research into the design, synthesis, and structure-activity relationships of thiophene-2-carboxamide Schiff base derivatives reveals their potential as dual inhibitors of acetylcholinesterase and butyrylcholinesterase. These findings indicate the compound's relevance in addressing neurodegenerative disorders, such as Alzheimer's disease, through the inhibition of key enzymes involved in the disease's progression (Kausar et al., 2021).

Safety and Hazards

作用機序

Target of Action

Thiophene derivatives have been known to exhibit a variety of biological effects, suggesting that they interact with multiple targets .

Mode of Action

It’s known that thiophene derivatives can interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Thiophene derivatives are known to influence a range of biochemical pathways, leading to diverse downstream effects .

Result of Action

Thiophene derivatives have been associated with a variety of pharmacological properties .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-(2-phenylacetamido)thiophene-3-carboxylate . .

特性

IUPAC Name |

methyl 2-[(2-phenylacetyl)amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c1-18-14(17)11-7-8-19-13(11)15-12(16)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHPNBOUSRDYIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)NC(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(2-phenylacetamido)thiophene-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-(Benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetic acid](/img/structure/B2756075.png)

![5-((3,5-Dimethylpiperidin-1-yl)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2756076.png)

![4-isopropoxy-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2756083.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2756085.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2756093.png)

![N-(3-methylpyridin-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2756095.png)